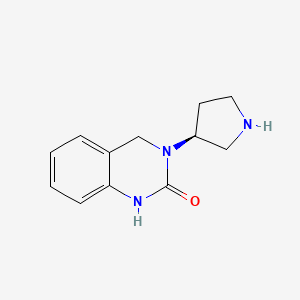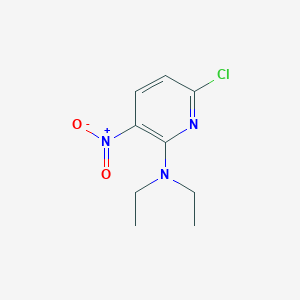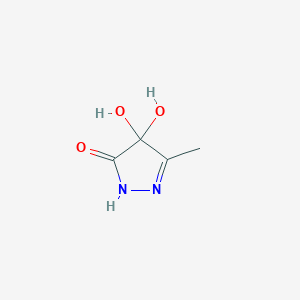
4,4-Dihydroxy-3-methyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-4,4-dihydroxy-5-methyl- is a heterocyclic organic compound with a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-4,4-dihydroxy-5-methyl- typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. Common methods include:
Cyclocondensation: This involves the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazolone ring.
Cycloaddition: This method involves the reaction of 1,3-dipoles with dipolarophiles to form the pyrazolone structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclocondensation reactions using readily available starting materials. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pH conditions.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-4,4-dihydroxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazolone ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyrazolones, which can have different functional groups attached to the pyrazolone core.
Scientific Research Applications
3H-Pyrazol-3-one, 2,4-dihydro-4,4-dihydroxy-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-4,4-dihydroxy-5-methyl- involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in inflammatory and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Known for its use in medicinal chemistry and as a precursor for other pyrazolone derivatives.
3-Methyl-5-pyrazolone: Another pyrazolone derivative with similar chemical properties and applications.
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-4,4-dihydroxy-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its dihydroxy and methyl groups contribute to its unique properties compared to other pyrazolone derivatives .
Properties
Molecular Formula |
C4H6N2O3 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
4,4-dihydroxy-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C4H6N2O3/c1-2-4(8,9)3(7)6-5-2/h8-9H,1H3,(H,6,7) |
InChI Key |
RRLFVDBUIAULGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


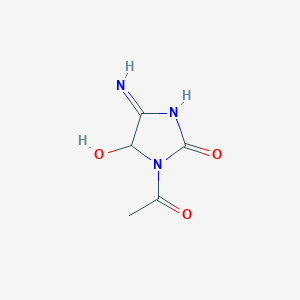
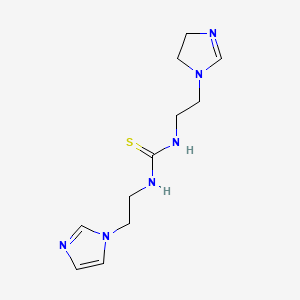

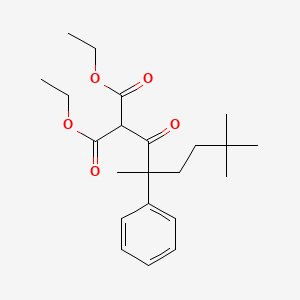
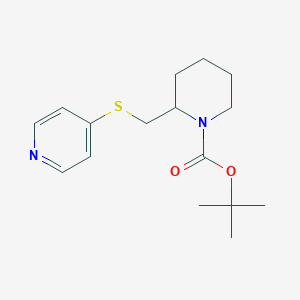
![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole](/img/structure/B13955435.png)
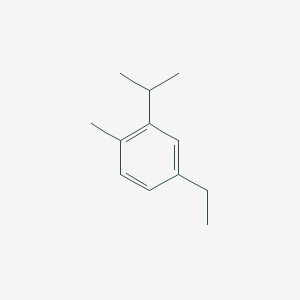

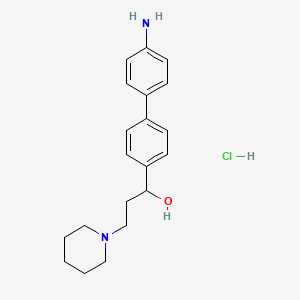
![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)
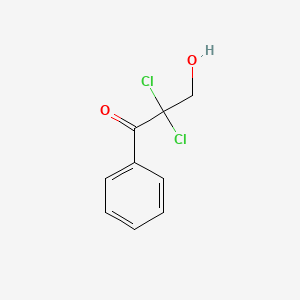
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)
